2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine (MTME) is an organic compound that has been studied for a variety of applications in scientific research. MTME is a versatile compound with a range of potential applications, from biochemical and physiological studies to lab experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine involves the reaction of 2-chloro-N-(2-morpholinoethyl)ethan-1-amine with sodium methylthiolate.
Starting Materials
2-chloro-N-(2-morpholinoethyl)ethan-1-amine, Sodium methylthiolate
Reaction
To a solution of 2-chloro-N-(2-morpholinoethyl)ethan-1-amine in dry THF, add sodium methylthiolate., Heat the reaction mixture at reflux for several hours., Cool the reaction mixture and filter the precipitated product., Wash the product with cold THF and dry under vacuum to obtain 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine.
Scientific Research Applications
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied for a variety of scientific research applications. It has been used as an inhibitor of enzymes such as acetylcholinesterase, as a substrate for biochemical studies, in drug delivery systems, and as a ligand for metal complexes. Additionally, 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied as a potential therapeutic agent for the treatment of diseases such as Alzheimer’s and Parkinson’s.
Mechanism Of Action
The mechanism of action of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine is not well understood. However, it is believed that 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine acts as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a variety of physiological effects. 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has also been shown to bind to metal complexes, which may be involved in its mechanism of action.
Biochemical And Physiological Effects
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied for its biochemical and physiological effects. In biochemical studies, 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine has been shown to have a variety of physiological effects, such as increased alertness and improved memory and learning. Additionally, 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied for its potential therapeutic effects, including its ability to reduce inflammation and oxidative stress.
Advantages And Limitations For Lab Experiments
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has several advantages for use in lab experiments. It is relatively inexpensive to synthesize and is stable under a variety of conditions. Additionally, it is soluble in a variety of solvents and is non-toxic. However, there are some limitations to using 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine in lab experiments. It is not as potent as other compounds, and its mechanism of action is not fully understood. Additionally, it is difficult to accurately measure its concentration in solution due to its low solubility.
Future Directions
There are several potential future directions for the study of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine. One potential direction is to further investigate the mechanism of action of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine and its effects on acetylcholine levels. Additionally, further research could be done to explore its potential therapeutic effects and its ability to reduce inflammation and oxidative stress. Finally, further research could be done to optimize the synthesis of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine and to develop more efficient methods for measuring its concentration in solution.
properties
IUPAC Name |
N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2OS/c1-13-9-3-10-2-4-11-5-7-12-8-6-11/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSYDAKIDLKIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNCCN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Methylthio)ethyl]-4-morpholineethanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.